6-bromo-5-methyl-1H-indole
Overview
Description
6-Bromo-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and plant hormones
Biochemical Analysis
Biochemical Properties
They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-indole typically involves the bromination of 5-methylindole. One common method includes the use of bromine in an aqueous solution, followed by crystallization to obtain the desired product . Another approach involves the use of palladium-catalyzed reactions to introduce the bromine atom into the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Oxidized and Reduced Indoles: Resulting from oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions with various organic groups.
Scientific Research Applications
6-Bromo-5-methyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity to receptors and enzymes, modulating its biological activity . The indole ring system is known to interact with multiple receptors, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-indole: Similar structure but with the bromine atom at a different position.
6-Bromo-1-methylindole: Lacks the methyl group at the 5-position.
6-Bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional functional groups.
Uniqueness
6-Bromo-5-methyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFAUCRIATHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444359 | |
Record name | 6-bromo-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248602-16-6 | |
Record name | 6-Bromo-5-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248602-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are SK channels, and why are they important drug targets?
A1: Small-conductance Ca2+-activated potassium (SK) channels play a crucial role in regulating cellular excitability across various tissues, including the nervous system, cardiovascular system, and immune cells. [, ] Dysfunctional SK channels are implicated in several diseases, making them promising therapeutic targets for conditions like epilepsy, cognitive impairment, and cardiac arrhythmias. [, ]
Q2: How can the structural insights from this research be applied to further drug discovery efforts?
A2: Understanding how positive modulators interact with SK channels at a molecular level can guide the design of more potent and selective drugs. [, ] By identifying key structural features crucial for binding and efficacy, researchers can optimize existing compounds or develop novel molecules with improved pharmacological profiles for treating SK channel-related disorders.
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